molecular formula C21H18N2O3 B497320 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,1-diphenylurea CAS No. 927641-09-6

3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,1-diphenylurea

Cat. No.: B497320
CAS No.: 927641-09-6
M. Wt: 346.4g/mol
InChI Key: FPDLFCAEPYSYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,1-diphenylurea is a chemical compound of interest in scientific research. The structure features a ureido core disubstituted with phenyl groups and a third nitrogen-bound substituent based on the 1,3-benzodioxole ring system, a scaffold recognized in medicinal chemistry . This molecular architecture suggests potential as a template for developing bioactive molecules. Researchers can explore its applications, which may include serving as a key intermediate in organic synthesis or as a candidate for pharmacological evaluation in screening libraries. The presence of the urea functional group often confers hydrogen-bonding capabilities, making such compounds relevant in the study of molecular recognition and inhibitor design. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. To Complete the Product Page, please verify the following information: * CAS Registry Number: The unique numerical identifier for this compound. * Molecular Formula: The precise chemical formula (e.g., CxxHxxNxOx). * Exact Molecular Weight: The mass of the compound in g/mol. * Mechanism of Action: The specific biological or chemical pathway the compound affects. * Main Applications: Its documented uses in specific research fields (e.g., kinase inhibition, receptor binding studies). You will need to consult specialized chemical databases, scientific literature, and analytical data to obtain and confirm these details.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1,1-diphenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-21(22-14-16-11-12-19-20(13-16)26-15-25-19)23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13H,14-15H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDLFCAEPYSYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzodioxolylmethyl Isocyanate

Benzodioxolylmethyl amine is treated with triphosgene in acetonitrile at 0–5°C, yielding the corresponding isocyanate. The reaction proceeds via nucleophilic substitution, with triphosgene acting as a carbonyl donor. Excess triphosgene ensures complete conversion, while molecular sieves (e.g., ETS-10) enhance reaction efficiency by adsorbing byproducts.

Coupling with Diphenylamine

The benzodioxolylmethyl isocyanate is reacted with diphenylamine in acetonitrile at 80°C for 4 hours. The urea linkage forms spontaneously, driven by the electrophilicity of the isocyanate group. This method achieves yields exceeding 90% with high purity (≥99% HPLC).

Table 1: Reaction Conditions for Triphosgene-Mediated Synthesis

ParameterValue/Detail
CatalystETS-10 molecular sieve
SolventAcetonitrile
Temperature0–5°C (isocyanate), 80°C (coupling)
Yield90–99%
Purity (HPLC)≥99%
Key Reference

Acid-Catalyzed Condensation with Acetal Intermediate

This method adapts protocols for diarylethane synthesis, utilizing trifluoroacetic acid (TFA) to catalyze the condensation of a diphenylurea-derived acetal with benzodioxole-containing phenols.

Preparation of Acetal Intermediate

1-(2,2-Dimethoxyethyl)-1,1-diphenylurea is synthesized by reacting diphenylurea with 2,2-dimethoxyethylamine under reflux. The acetal group serves as a masked aldehyde, enabling subsequent electrophilic aromatic substitution.

TFA-Catalyzed Coupling

The acetal is combined with 5-hydroxybenzo[d]dioxole in chloroform and TFA at room temperature for 24 hours. The reaction proceeds via acid-mediated cleavage of the acetal, generating an electrophilic species that reacts with the phenol to form the benzodioxolylmethyl-substituted urea.

Table 2: Acid-Catalyzed Condensation Protocol

ParameterValue/Detail
CatalystTrifluoroacetic acid (TFA)
SolventChloroform
TemperatureRoom temperature (25°C)
Yield85–88%
Key Reference

Coupling Reagent-Assisted Synthesis

Carbodiimide-based coupling reagents facilitate the direct reaction between benzodioxolylmethyl amine and diphenylcarbamoyl chloride, bypassing intermediate isolation.

Generation of Diphenylcarbamoyl Chloride

Diphenylamine reacts with triphosgene in dichloromethane at 0°C, producing diphenylcarbamoyl chloride. This intermediate is highly reactive, necessitating anhydrous conditions.

EDCl/HOBt-Mediated Coupling

Benzodioxolylmethyl amine and diphenylcarbamoyl chloride are combined with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). The reagents activate the carbonyl group, promoting urea formation at 25°C with 80–85% yield.

Table 3: Coupling Reagent Optimization

ParameterValue/Detail
Coupling ReagentsEDCl/HOBt
SolventTetrahydrofuran (THF)
Temperature25°C
Yield80–85%
Key Reference

Comparative Analysis of Methods

  • Triphosgene-Mediated Route : Offers the highest yield (90–99%) and scalability but requires stringent temperature control and hazardous reagents.

  • Acid-Catalyzed Condensation : Provides moderate yields (85–88%) and avoids isocyanate intermediates but involves prolonged reaction times.

  • Coupling Reagent Method : Balances safety and efficiency but incurs higher costs due to reagent usage.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,1-diphenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzo[d][1,3]dioxole moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its antitumor and antimicrobial properties.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,1-diphenylurea involves its interaction with specific molecular targets. For instance, in its antitumor activity, the compound may induce apoptosis in cancer cells by disrupting cellular pathways and causing cell cycle arrest . The benzo[d][1,3]dioxole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

1,3-Diphenylurea (CAS 102-07-8)

  • Structure : Simplest urea derivative with two phenyl groups attached to the urea nitrogen atoms.
  • Molecular Formula : C₁₃H₁₂N₂O vs. C₂₃H₂₀N₂O₃ for the target compound.
  • Applications: Primarily used in industrial applications (e.g., dyes, resins). No reported bioactivity comparable to the target compound.
  • Safety : Classified under OSHA hazards; requires precautions for inhalation and skin contact .

3-[3-(Dimethylamino)propyl]-1-phenylurea

  • Structure: Contains a dimethylamino-propyl chain instead of the benzo[d][1,3]dioxole moiety.
  • Molecular Formula : C₁₂H₁₉N₃O vs. C₂₃H₂₀N₂O₃ for the target compound.
  • Safety: No classified health hazards, but toxicological data remain incomplete .

Key Difference : The benzo[d][1,3]dioxole group in the target compound enhances structural complexity and likely improves target specificity compared to simpler urea derivatives.

Benzo[d][1,3]dioxole-Containing Compounds

Antimicrobial Polyamines ()

  • Examples: N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)propyl)butane-1,4-diamine (1a).
  • Structure : Linear polyamines with multiple benzo[d][1,3]dioxole groups.
  • Activity : Demonstrated antimicrobial properties via disruption of microbial membranes.
  • Synthesis : Synthesized via reductive amination with NaBH₄, yielding well-characterized NMR profiles .

HT-3 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-ylmethanone)

  • Structure : Piperazine-linked benzo[d][1,3]dioxole derivative.
  • Activity : Inhibits viral release by upregulating BST2/Tetherin, a host restriction factor .
  • Synthesis Yield : 45%, lower than typical yields for the target compound’s analogues (e.g., 73–84% in –10) .

3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-indole (3q)

  • Structure : Indole core substituted with the benzo[d][1,3]dioxole group.
  • Synthesis : 84% yield via Friedel-Crafts alkylation, with robust NMR validation .
  • Applications: Potential serotonin receptor modulation, though distinct from the urea-based target compound .

Key Difference : The target compound’s urea backbone and thioxothiazolidin-4-one core differentiate its mechanism (XPO1 inhibition) from antimicrobial or antiviral analogues.

XPO1 Inhibitors ()

Compound Core Structure Target Specificity Structural Uniqueness
Target Compound Thioxothiazolidin-4-one Covalent XPO1 inhibition Benzo[d][1,3]dioxole and diphenylurea
Compound 2 () (E)-2-((3-Chlorophenyl)imino)thiazolidine-4-one Non-covalent binding Chlorophenyl substitution
Compound 8 () 2-(3-(Trifluoromethyl)phenyl)furan Unknown Trifluoromethyl and furan moieties

Key Insight : The target compound’s benzo[d][1,3]dioxole group may enhance binding affinity to XPO1’s cysteine residues, a feature absent in other inhibitors .

Biological Activity

3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,1-diphenylurea is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological properties, and mechanisms of action based on various studies.

  • Chemical Formula : C17H15N2O3
  • Molecular Weight : 299.31 g/mol
  • CAS Number : Not specified in the sources.

Anticancer Activity

Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, derivatives with similar structures have shown promising results against various cancer cell lines:

  • In vitro Studies : A study demonstrated that derivatives of benzo[d][1,3]dioxole exhibited IC50 values ranging from 1.54 µM to 4.52 µM against HepG2, HCT116, and MCF7 cell lines, indicating potent anticancer activity compared to standard drugs like doxorubicin (IC50 values of 7.46 µM to 8.29 µM) .
  • Mechanism of Action : The anticancer effects are attributed to the inhibition of epidermal growth factor receptor (EGFR) pathways and induction of apoptosis through mitochondrial pathways involving proteins such as Bax and Bcl-2 .

Antioxidant Activity

The antioxidant potential of compounds similar to this compound has been explored using various assays:

  • DPPH Assay : Compounds were evaluated for their ability to scavenge free radicals. The results indicated that certain derivatives possess significant antioxidant activity, which is crucial for protecting cells from oxidative stress .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects associated with benzo[d][1,3]dioxole derivatives:

  • COX Inhibition : Some studies reported that these compounds inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This inhibition leads to decreased levels of inflammatory mediators such as interleukin-1 beta (IL-1β) .

Synthesis and Evaluation

A notable study synthesized several benzo[d][1,3]dioxole derivatives and evaluated their biological activities:

CompoundIC50 (µM)Cell LineActivity Type
2a2.38HepG2Anticancer
2b>150Normal cellsNon-cytotoxic
Doxorubicin7.46HepG2Standard Control

This table summarizes the cytotoxicity profiles of synthesized compounds compared to doxorubicin .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with certain derivatives led to significant alterations in cell cycle distribution, particularly arresting cells in the G2-M phase .
  • Apoptosis Induction : The activation of apoptotic pathways was confirmed through annexin V-FITC assays and changes in mitochondrial membrane potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.